molecular formula C9H15N3O B2686237 6-(3-Methylbutoxy)pyridazin-3-amine CAS No. 90768-58-4

6-(3-Methylbutoxy)pyridazin-3-amine

Cat. No.: B2686237
CAS No.: 90768-58-4
M. Wt: 181.239
InChI Key: DZNSGAHVWLZPJL-UHFFFAOYSA-N
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Description

6-(3-Methylbutoxy)pyridazin-3-amine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbutoxy)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines, which can then be converted to pyridazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbutoxy)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylbutoxy)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

6-(3-Methylbutoxy)pyridazin-3-amine is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Pyridazine Derivatives

Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural features of this compound contribute to its pharmacological profile, making it a subject of interest in drug development.

Target Interactions

This compound likely interacts with multiple biological targets. Similar compounds have been shown to bind with high affinity to various receptors, influencing several biochemical pathways. These interactions can lead to significant biological effects, including modulation of enzyme activity and alterations in cell signaling pathways.

Biochemical Pathways

The compound is believed to affect several biochemical pathways, potentially impacting processes such as:

  • Cell proliferation
  • Apoptosis
  • Inflammation response

Research indicates that pyridazine derivatives may act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial and fungal strains. This activity is essential for developing new antibiotics or antifungal agents.

Anticancer Potential

Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast, colon, and liver cancer models. The compound has been associated with inducing apoptosis and inhibiting angiogenesis in tumor cells .

Study on Anticancer Activity

A study conducted on a series of pyridazine derivatives, including this compound, revealed promising results in terms of anticancer efficacy. The compound showed significant cytotoxicity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast15Apoptosis induction
Compound IColon10Cell cycle arrest
Compound IILiver12Anti-angiogenesis

Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of pyridazine derivatives, this compound was evaluated for its ability to reduce inflammation markers in animal models. Results indicated a significant reduction in edema and inflammatory cytokines following treatment with the compound .

Properties

IUPAC Name

6-(3-methylbutoxy)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)5-6-13-9-4-3-8(10)11-12-9/h3-4,7H,5-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSGAHVWLZPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=NN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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